molecular formula C12H12N4O3S B1614544 AZOBENZENEPHENYLHYDRAZINE SULFONIC ACID CAS No. 6004-88-2

AZOBENZENEPHENYLHYDRAZINE SULFONIC ACID

Cat. No.: B1614544
CAS No.: 6004-88-2
M. Wt: 292.32 g/mol
InChI Key: TZKDKKHSIYNFRY-UHFFFAOYSA-N
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Description

AZOBENZENEPHENYLHYDRAZINE SULFONIC ACID, also known as this compound, is a compound with the molecular formula C12H12N4O3S and a molecular weight of 292.31 g/mol . This compound is characterized by the presence of an azo group (-N=N-) and a sulfonic acid group (-SO3H), making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of AZOBENZENEPHENYLHYDRAZINE SULFONIC ACID typically involves the reaction of hydrazine derivatives with sulfonic acid groups. One common method includes the reaction of hydrazinium sulfate with chlorosulfonic acid in the presence of pyridine . This reaction yields the pyridinium salt of the hydrazine disulfonate anion, which can be further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

AZOBENZENEPHENYLHYDRAZINE SULFONIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

AZOBENZENEPHENYLHYDRAZINE SULFONIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of azo compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes and pigments, given its vibrant color properties.

Mechanism of Action

The mechanism of action of AZOBENZENEPHENYLHYDRAZINE SULFONIC ACID involves its interaction with molecular targets through its azo and sulfonic acid groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The specific pathways involved depend on the compound’s application and the biological system .

Comparison with Similar Compounds

AZOBENZENEPHENYLHYDRAZINE SULFONIC ACID can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the azo and sulfonic acid groups, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

(4-phenyldiazenylanilino)sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c17-20(18,19)16-15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15-16H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKDKKHSIYNFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NNS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292547
Record name 2-{4-[(E)-Phenyldiazenyl]phenyl}hydrazine-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6004-88-2
Record name 6004-88-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83592
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{4-[(E)-Phenyldiazenyl]phenyl}hydrazine-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(PHENYLAZO)PHENYLHYDRAZINOSULFONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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